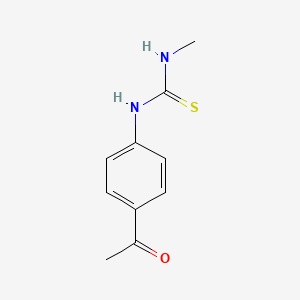

Thiourea, N-(4-acetylphenyl)-N'-methyl-

Description

Overview of Thiourea (B124793) Derivatives in Contemporary Chemical Research

Thiourea and its derivatives are a significant focal point in organic synthesis due to their wide-ranging biological applications. mdpi.com These applications include antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer's, antituberculosis, and antimalarial properties. mdpi.com The versatility of the thiourea scaffold allows for the synthesis of a vast array of derivatives with diverse pharmacological activities. researchgate.net

Thiourea derivatives are also valuable intermediates in the synthesis of various heterocyclic compounds. wikipedia.org They are known to be building blocks for pyrimidine derivatives, and the pharmaceuticals thiobarbituric acid and sulfathiazole are prepared using thiourea. wikipedia.org

The biological and synthetic importance of thiourea derivatives has spurred extensive research into their synthesis and functionalization. researchgate.net

Significance of the N-(4-acetylphenyl)-N'-methyl-thiourea Scaffold in Advanced Chemical Systems

The N-(4-acetylphenyl)-N'-methyl-thiourea scaffold incorporates several key structural features that contribute to its significance in advanced chemical systems. The presence of the N-(4-acetylphenyl) group is particularly noteworthy. The acetyl group offers a site for further chemical modifications, expanding its synthetic potential. nih.gov

While specific research on the N'-methyl variant is limited, the N-(4-acetylphenyl) moiety has been incorporated into other thiourea derivatives with interesting properties. For instance, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide has been synthesized and studied for its potential biological activities. nih.gov Similarly, N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea has been synthesized and characterized, showing potential as a plant-growth regulator and for selective metal ion recognition. researchgate.netfigshare.com

The N'-methyl group, being a small alkyl substituent, can influence the compound's solubility, lipophilicity, and steric profile, which in turn can modulate its biological activity and reactivity.

Current Research Landscape and Fundamental Contributions to Organic Synthesis

The current research landscape for thiourea derivatives is vibrant, with a continuous stream of new compounds being synthesized and evaluated for various applications. mdpi.com The synthesis of N-substituted thioureas is a well-established area of organic chemistry, with several synthetic methods available. researchgate.net

The synthesis of compounds containing the N-(4-acetylphenyl)thiourea core often involves the reaction of 4-aminoacetophenone with an appropriate isothiocyanate. For example, the synthesis of 1-(4-acetylphenyl)-3-phenylthiourea has been reported, which then serves as a precursor for more complex heterocyclic systems.

The fundamental contribution of compounds like N-(4-acetylphenyl)-N'-methyl-thiourea to organic synthesis lies in their potential as versatile building blocks. The combination of the reactive thiourea moiety, the functionalizable acetyl group, and the tunable N'-substituent makes them attractive starting materials for the construction of more elaborate molecules with desired properties.

Interactive Data Table: Properties of Selected Thiourea Derivatives

| Compound Name | Molecular Formula | Key Research Finding |

| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | C16H12Cl2N2O2S | Investigated for its crystal structure and potential biological activities. nih.gov |

| N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea | C16H13N3O4S | Synthesized and characterized; shows potential as a plant-growth regulator and for Hg2+ recognition. researchgate.netfigshare.com |

| 1-(4-acetylphenyl)-3-phenylthiourea | C15H14N2OS | Used as a precursor in the synthesis of pyrazole-based derivatives. |

Structure

3D Structure

Properties

CAS No. |

60575-80-6 |

|---|---|

Molecular Formula |

C10H12N2OS |

Molecular Weight |

208.28 g/mol |

IUPAC Name |

1-(4-acetylphenyl)-3-methylthiourea |

InChI |

InChI=1S/C10H12N2OS/c1-7(13)8-3-5-9(6-4-8)12-10(14)11-2/h3-6H,1-2H3,(H2,11,12,14) |

InChI Key |

OFUYWEOKKLWWNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)NC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of N-(4-acetylphenyl)-N'-methylthiourea is characterized by absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the thiourea (B124793) moiety typically appear as broad bands in the 3400-3100 cm⁻¹ region. The precise position and shape of these bands are influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration of the acetyl group is expected to produce a strong, sharp absorption band around 1680-1660 cm⁻¹.

The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The thiocarbonyl (C=S) stretching vibration is more complex, as it often couples with other vibrations, but its characteristic bands are typically found in the 800-600 cm⁻¹ region conicet.gov.ar. Deformations of the N-H group (bending) are also observed in the 1600-1500 cm⁻¹ range conicet.gov.ar.

Expected FTIR Data for N-(4-acetylphenyl)-N'-methylthiourea

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3400-3100 | Medium-Strong, Broad |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2980-2850 | Medium-Weak |

| C=O Stretch (Acetyl) | 1680-1660 | Strong |

| N-H Bend | 1600-1500 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy complements FTIR by providing information on the polarizability of molecular bonds. For thiourea derivatives, the symmetric C=S stretching vibration is often a strong and easily identifiable band in the Raman spectrum, typically located between 700 and 800 cm⁻¹ conicet.gov.arnih.gov. This provides an unequivocal identification of the thioureido core nih.gov.

The aromatic ring vibrations are also prominent in the Raman spectrum. The metal-sulfur stretching mode in thiourea complexes appears as an intense low-frequency signal, confirming that coordination typically occurs through the sulfur atom rsc.orgresearchgate.net. While N-(4-acetylphenyl)-N'-methylthiourea is not a complex, this information highlights the significance of the sulfur atom's electronic properties, which can be probed by Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

NMR spectroscopy is a powerful tool for mapping the carbon skeleton and determining the connectivity of atoms within a molecule.

Proton NMR (¹H NMR) for Hydrogen Environments

The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. For N-(4-acetylphenyl)-N'-methylthiourea, distinct signals are expected for the aromatic protons, the two N-H protons, the acetyl methyl protons, and the N-methyl protons.

The protons on the 4-acetylphenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm) due to ortho-coupling. The two N-H protons are anticipated to show broad singlet signals in the downfield region (δ 9.0-12.0 ppm), with their chemical shifts being sensitive to solvent and concentration. The acetyl group's methyl protons would give a sharp singlet around δ 2.5 ppm, while the N-methyl protons would also appear as a singlet, likely around δ 3.0 ppm.

Expected ¹H NMR Data for N-(4-acetylphenyl)-N'-methylthiourea (in DMSO-d₆)

| Proton Environment | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to C=O) | ~7.9 | Doublet | 2H |

| Ar-H (ortho to NH) | ~7.6 | Doublet | 2H |

| N-H (phenyl side) | ~10.0 | Broad Singlet | 1H |

| N-H (methyl side) | ~9.5 | Broad Singlet | 1H |

| N-CH₃ | ~3.0 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The most downfield signal is expected for the thiocarbonyl (C=S) carbon, typically appearing around δ 180 ppm for N-acyl thioureas conicet.gov.arnih.gov. The carbonyl (C=O) carbon of the acetyl group would resonate at a slightly lower chemical shift, around δ 197 ppm.

The aromatic carbons will show multiple signals in the δ 115-150 ppm range. The N-methyl carbon is expected around δ 31 ppm, and the acetyl methyl carbon should appear further upfield, around δ 27 ppm.

Expected ¹³C NMR Data for N-(4-acetylphenyl)-N'-methylthiourea (in DMSO-d₆)

| Carbon Environment | Expected Chemical Shift (δ ppm) |

|---|---|

| C=S (Thiocarbonyl) | ~181 |

| C=O (Carbonyl) | ~197 |

| Ar-C (quaternary, attached to C=O) | ~138 |

| Ar-C (quaternary, attached to NH) | ~142 |

| Ar-CH (ortho to C=O) | ~129 |

| Ar-CH (ortho to NH) | ~120 |

| N-CH₃ | ~31 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Complex Structure Elucidation

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. For N-(4-acetylphenyl)-N'-methylthiourea, an HSQC spectrum would show correlations between:

The aromatic proton signals and their corresponding aromatic carbon signals.

The N-methyl proton signal and the N-methyl carbon signal.

The acetyl methyl proton signal and the acetyl methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for establishing the connectivity between different functional groups. Key expected HMBC correlations for confirming the structure of N-(4-acetylphenyl)-N'-methylthiourea would include:

Correlations from the N-H protons to the thiocarbonyl (C=S) carbon and the aromatic carbons.

Correlations from the aromatic protons ortho to the acetyl group to the carbonyl (C=O) carbon.

Correlations from the acetyl methyl protons to the carbonyl (C=O) carbon.

Correlations from the N-methyl protons to the thiocarbonyl (C=S) carbon.

These 2D NMR experiments, by providing a complete picture of the C-H framework and connectivity, allow for the definitive structural elucidation of the molecule.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For N-(4-acetylphenyl)-N'-methylthiourea, with a chemical formula of C10H12N2OS, the expected exact mass is approximately 208.0670 g/mol .

In a typical mass spectrum of this compound, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation pattern provides a molecular fingerprint, offering clues to the compound's structure. Key fragmentation pathways for thiourea derivatives often involve the cleavage of the C-N and C=S bonds. For N-(4-acetylphenyl)-N'-methylthiourea, characteristic fragments would likely include the N-(4-acetylphenyl) moiety and the N'-methylthiourea portion. The observation of a fragment corresponding to the acetyl group (CH3CO+, m/z 43) would also be a significant indicator.

Table 1: Predicted Mass Spectrometry Data for N-(4-acetylphenyl)-N'-methylthiourea

| Feature | Predicted Value |

| Molecular Formula | C10H12N2OS |

| Exact Mass | 208.0670 u |

| Molecular Ion Peak (M+) | m/z 208 |

| Key Fragment 1 | [CH3CONH-C6H4]+ |

| Key Fragment 2 | [CH3NH-CS]+ |

| Key Fragment 3 | [CH3CO]+ |

Note: This data is predicted based on the chemical structure and typical fragmentation patterns of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For N-(4-acetylphenyl)-N'-methylthiourea, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The phenyl ring and the carbonyl group of the acetylphenyl moiety, as well as the thiocarbonyl group (C=S) of the thiourea core, are the primary chromophores responsible for these absorptions.

Although a specific UV-Vis spectrum for N-(4-acetylphenyl)-N'-methylthiourea is not widely published, data from analogous compounds provide valuable insights. For instance, a study on N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, a structurally similar compound, involved the recording of its UV-visible spectrum to investigate its interaction with DNA nih.gov. Generally, thiourea derivatives exhibit characteristic absorption bands in the UV region. For example, the UV-Vis spectrum of N-methylthiourea shows an absorption maximum (λmax) which can be attributed to electronic transitions within the thiourea group.

The presence of the 4-acetylphenyl group in N-(4-acetylphenyl)-N'-methylthiourea is expected to influence the position and intensity of the absorption maxima compared to simpler thioureas. The conjugation between the phenyl ring, the acetyl group, and the thiourea moiety will likely result in a bathochromic shift (shift to longer wavelengths) of the π → π* transition.

Table 2: Expected UV-Vis Spectroscopic Data for N-(4-acetylphenyl)-N'-methylthiourea

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250 - 350 | Phenyl ring, C=O, C=S |

| n → π | 300 - 400 | C=O, C=S |

Note: These are estimated ranges based on the electronic properties of the constituent functional groups and data from similar compounds.

Crystallographic and Supramolecular Analysis of N-(4-acetylphenyl)-N'-methylthiourea: A Review of Publicly Available Data

Despite a comprehensive search of scientific literature and crystallographic databases, no specific experimental data for the single-crystal X-ray diffraction, molecular geometry, intermolecular interactions, or Hirshfeld surface analysis of the compound N-(4-acetylphenyl)-N'-methylthiourea has been found in the public domain. Therefore, the detailed analysis as outlined in the requested article cannot be provided at this time.

While research exists on structurally similar thiourea derivatives, such as N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea and various other N-aryl and N-alkyl thiourea compounds, the specific crystallographic information for N-(4-acetylphenyl)-N'-methylthiourea remains unpublished or inaccessible.

The study of such compounds typically involves the following analytical methods, which would be necessary to generate the requested article:

Single Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It would provide accurate bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's geometry and conformation.

Without access to the crystallographic information file (CIF) or a peer-reviewed publication detailing the crystal structure of N-(4-acetylphenyl)-N'-methylthiourea, any attempt to provide the specific data and analysis requested would be speculative and not based on established scientific findings.

Researchers in the field of crystal engineering and materials science continue to synthesize and characterize novel compounds. It is possible that the crystallographic data for N-(4-acetylphenyl)-N'-methylthiourea may become available in the future through new publications or additions to crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

Crystallographic Analysis and Supramolecular Architecture

Crystallographic Void Analysis for Packing Efficiency and Density

A thorough search of the existing scientific literature and crystallographic databases reveals a notable absence of specific studies on the crystallographic void analysis, packing efficiency, and density of the compound Thiourea (B124793), N-(4-acetylphenyl)-N'-methyl-. While crystallographic studies are available for structurally related N-acyl and N-benzoyl thiourea derivatives, which detail their supramolecular architectures and intermolecular interactions, this specific N'-methyl substituted compound has not been the subject of such published analysis. researchgate.netfigshare.comnih.govnih.gov

Databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) are primary repositories for such data. crystallography.netugr.es However, no entry corresponding to Thiourea, N-(4-acetylphenyl)-N'-methyl- could be located within these databases. The absence of a publicly available CIF file for this specific compound precludes any computational analysis of its crystal packing and voids.

Therefore, detailed research findings and data tables concerning the crystallographic void analysis of Thiourea, N-(4-acetylphenyl)-N'-methyl- cannot be provided. Further experimental work, involving the synthesis of single crystals of the compound and subsequent X-ray diffraction analysis, would be required to determine its crystal structure and enable the investigation of its packing efficiency and void characteristics. eurjchem.comresearchgate.net

Theoretical and Computational Chemistry Density Functional Theory Dft Investigations

Quantum Chemical Calculations for Optimized Geometries

There are no published studies detailing the optimized molecular structure, including bond lengths, bond angles, and dihedral angles of N-(4-acetylphenyl)-N'-methylthiourea, as determined by quantum chemical calculations.

Frontier Molecular Orbital (FMO) Theory Application

The characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. For N-(4-acetylphenyl)-N'-methylthiourea, specific values for HOMO and LUMO energies, and consequently the HOMO-LUMO gap, have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within a molecule and identifies regions susceptible to electrophilic and nucleophilic attack, has not been generated or published for N-(4-acetylphenyl)-N'-methylthiourea.

Computational Prediction and Validation of Spectroscopic Data

While experimental spectroscopic data may exist, there are no available studies that present computationally predicted spectroscopic data, such as nuclear magnetic resonance (NMR) chemical shifts or infrared (IR) vibrational frequencies, for N-(4-acetylphenyl)-N'-methylthiourea. Such computational predictions are vital for corroborating and interpreting experimental findings.

Article Generation Unsuccessful

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data for the theoretical and computational chemistry of "Thiourea, N-(4-acetylphenyl)-N'-methyl-," specifically concerning its global and local chemical reactivity descriptors derived from Density Functional Theory (DFT).

Extensive queries were conducted to locate studies that have performed DFT calculations on this particular compound, which is also known by the synonym 1-(4-acetylphenyl)-3-methylthiourea. The search aimed to find critical parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as derived descriptors like chemical potential, hardness, softness, electrophilicity index, and local reactivity indicators such as Fukui functions.

The search results yielded information on related but distinct molecules (e.g., 1-(4-Acetylphenyl)-3-butyrylthiourea and various other thiourea (B124793) derivatives) or provided general theoretical discussions on DFT and reactivity principles. However, no specific studies containing the requisite computational data for "Thiourea, N-(4-acetylphenyl)-N'-methyl-" could be identified.

As the instructions strictly require scientifically accurate content, detailed research findings, and data tables focusing solely on the specified compound, the absence of primary source material makes it impossible to fulfill the request. Generating such an article without published data would constitute fabrication and violate the core principles of scientific accuracy. Therefore, the requested article cannot be provided.

Coordination Chemistry: N 4 Acetylphenyl N Methyl Thiourea As a Ligand

Ligand Design Principles Based on Thiourea (B124793) Scaffolds

The design of ligands based on thiourea scaffolds is rooted in the inherent electronic and structural features of the thiourea moiety. Thioureas are known for their structural versatility as ligands due to their ability to act as both σ-donors and π-acids. nih.gov The core principle in designing these ligands lies in the strategic placement of substituent groups on the nitrogen atoms, which can modulate the ligand's electronic properties, steric hindrance, and ultimately, its coordination behavior. waikato.ac.nzrsc.org

Key design principles include:

Introduction of Functional Groups: Incorporating functional groups, such as the acetyl group in N-(4-acetylphenyl)-N'-methyl-thiourea, introduces additional potential donor sites (in this case, the carbonyl oxygen). This can lead to chelation and the formation of more stable metal complexes. jocpr.com The presence of electron-withdrawing or electron-donating groups on the phenyl ring can also influence the electron density on the sulfur and nitrogen atoms, thereby affecting the strength of the coordinate bond.

Steric Tuning: The size and nature of the substituents on the nitrogen atoms can dictate the coordination geometry of the resulting metal complex. waikato.ac.nz Bulky substituents may favor lower coordination numbers or specific isomeric forms.

Hard and Soft Acid-Base (HSAB) Theory: The thiourea backbone possesses both hard (nitrogen and oxygen) and soft (sulfur) donor atoms. rsc.org This allows for selective coordination to a wide range of metal ions based on their hard or soft character. For instance, soft metal ions like Cu(I) and Ag(I) are expected to preferentially bind to the soft sulfur atom. oup.com

Hydrogen Bonding: The N-H protons in thiourea derivatives can participate in intramolecular or intermolecular hydrogen bonding. cardiff.ac.uk This can influence the conformation of the ligand and the crystal packing of the resulting metal complexes. oup.com In acylthioureas, an intramolecular hydrogen bond between the N-H of the thiourea and the oxygen of the acyl group often results in a stable six-membered ring. cardiff.ac.uk

By systematically modifying the thiourea scaffold, it is possible to design ligands with tailored properties for specific applications in catalysis, materials science, and biological systems. rsc.org

Synthesis and Characterization of Metal Complexes with Thiourea Ligands

The synthesis of metal complexes with thiourea ligands, including N-(4-acetylphenyl)-N'-methyl-thiourea, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The choice of metal salt, solvent, and reaction conditions (e.g., temperature, stoichiometry) can significantly influence the nature and structure of the resulting complex. rsc.org

A general synthetic procedure involves dissolving the thiourea ligand in a solvent like methanol (B129727) or acetone (B3395972) and adding a solution of the metal chloride or perchlorate (B79767) salt. materialsciencejournal.org The resulting complex often precipitates from the solution and can be isolated by filtration. materialsciencejournal.org

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed:

Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the empirical formula. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. A shift in the vibrational frequency of the C=S and C=O groups in the complex compared to the free ligand can indicate their involvement in coordination. jocpr.com For instance, a shift of the C=O stretching frequency to a lower wavenumber suggests coordination of the carbonyl oxygen to the metal ion. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes, particularly diamagnetic ones. rsc.org Changes in the chemical shifts of the protons and carbons near the coordination sites can provide evidence of complex formation. For ligands containing phosphorus, 31P NMR is also a valuable tool. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere. rsc.org

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern. rsc.org

Elucidation of Coordination Modes

Thiourea derivatives, including N-(4-acetylphenyl)-N'-methyl-thiourea, can exhibit a variety of coordination modes due to the presence of multiple potential donor atoms. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the substituents on the thiourea ligand, and the reaction conditions. acs.org

Common coordination modes include:

S-only Monodentate: In this mode, the thiourea ligand coordinates to the metal ion only through the sulfur atom. acs.orgnih.gov This is common for soft metal ions that have a high affinity for sulfur. oup.com

N,S-bidentate: The ligand can chelate to a metal center using one of the nitrogen atoms and the sulfur atom, forming a four-membered ring. acs.org This mode has been observed in some Ru(II) complexes. acs.org

O,S-bidentate: For acylthiourea derivatives like N-(4-acetylphenyl)-N'-methyl-thiourea, the carbonyl oxygen and the thiocarbonyl sulfur can both coordinate to the metal ion, forming a six-membered chelate ring. acs.orgnih.gov This is a common coordination mode, particularly after deprotonation of the ligand. acs.orgnih.gov

Bridging: The sulfur atom of the thiourea ligand can bridge two metal centers. oup.com

The coordination mode can be elucidated through a combination of spectroscopic techniques. For example, in IR spectroscopy, a shift in the ν(C=S) and ν(C=O) bands can indicate the involvement of sulfur and oxygen in coordination. X-ray crystallography provides unambiguous evidence of the coordination mode in the solid state. cardiff.ac.uk

Structural Analysis of Metal-Thiourea Complexes: Geometrical Arrangements

The structural analysis of metal-thiourea complexes, primarily determined by single-crystal X-ray diffraction, reveals a wide array of geometrical arrangements around the metal center. The coordination number and geometry are influenced by the size of the metal ion, the steric bulk of the thiourea ligand, and the nature of other co-ligands present in the coordination sphere. rsc.org

Some common geometrical arrangements observed in metal-thiourea complexes are:

Linear: Two-coordinate complexes with a linear geometry are relatively rare but have been observed for Cu(I). oup.com

Trigonal Planar: Three-coordinate complexes, often seen with Cu(I) and Ag(I), can adopt a trigonal planar geometry. oup.com

Tetrahedral: Four-coordinate complexes are common, and they frequently exhibit a distorted tetrahedral geometry, especially with Cu(I) and Zn(II). rsc.org

Square Planar: Four-coordinate complexes of d8 metal ions like Ni(II) and Cu(II) can adopt a square planar geometry. rsc.org

Octahedral: Six-coordinate complexes typically adopt an octahedral geometry.

The table below summarizes some of the observed geometries in metal complexes with thiourea-based ligands.

| Metal Ion | Coordination Number | Geometry | Reference(s) |

| Cu(I) | 2 | Linear | oup.com |

| Cu(I) | 3 | Trigonal Planar | oup.com |

| Cu(I) | 4 | Tetrahedral | rsc.org |

| Ag(I) | 3 | Trigonal Planar | oup.com |

| Ni(II) | 4 | Square Planar | rsc.org |

| Zn(II) | 4 | Tetrahedral | rsc.org |

| Cu(II) | 4 | Square Planar | rsc.org |

| Cu(II) | 6 | Octahedral | jocpr.com |

Electrochemical Behavior of Ligands and Complexes

The electrochemical behavior of thiourea ligands and their metal complexes can be investigated using techniques such as cyclic voltammetry. This method provides information about the redox properties of the compounds, including the potentials at which they are oxidized or reduced. cardiff.ac.uk

The cyclic voltammogram of a thiourea ligand will show redox peaks corresponding to the oxidation or reduction of the functional groups within the molecule. Upon complexation to a metal ion, the redox behavior can change significantly. The redox potential of the metal ion can be shifted due to coordination, and new redox processes involving the entire complex may appear.

For example, the cyclic voltammogram of a Cu(II) complex with a thiourea derivative might show a quasi-reversible process in the reductive region, corresponding to the Cu(II)/Cu(I) redox couple. cardiff.ac.uk The exact potential of this process will depend on the nature of the ligand and the coordination environment around the copper ion.

The study of the electrochemical behavior of these complexes is important for understanding their potential applications in areas such as catalysis, where redox processes are often central to the catalytic cycle, and in the development of electrochemical sensors. ethernet.edu.et

| Compound | Technique | Observation | Reference(s) |

| Cu(II) thiosemicarbazone complexes | Cyclic Voltammetry | Quasi-reversible process in the reductive region. | cardiff.ac.uk |

| Ni(II) thiosemicarbazone complexes | Cyclic Voltammetry | Two irreversible peaks are observed. | cardiff.ac.uk |

Organocatalysis and Catalytic Applications

Thiourea (B124793) Derivatives as Brønsted Acid Organocatalysts

Thiourea-based molecules have emerged as a significant class of hydrogen-bond donor organocatalysts. chemrxiv.org While not as acidic as traditional Brønsted acids, the two N-H protons of the thiourea moiety can form strong hydrogen bonds with electrophilic substrates, thereby activating them towards nucleophilic attack. pitt.edu This mode of activation is a cornerstone of their catalytic activity.

The acidity of the N-H protons, and thus the catalytic activity, can be finely tuned by the electronic nature of the substituents on the nitrogen atoms. For instance, the presence of electron-withdrawing groups on the aryl rings of diarylthioureas enhances the acidity of the N-H protons, leading to more effective catalysts. In the case of N-(4-acetylphenyl)-N'-methylthiourea, the acetyl group on the phenyl ring acts as a moderate electron-withdrawing group, which would be expected to increase the Brønsted acidity of the thiourea N-H protons compared to an unsubstituted phenylthiourea.

Mechanistic Insights into Hydrogen Bonding Activation in Catalysis

The primary mechanism by which thiourea catalysts operate is through dual hydrogen bonding. The two N-H groups of the thiourea can simultaneously form hydrogen bonds with an electrophilic center, such as a carbonyl group or a nitro group. This bidentate interaction serves to lower the energy of the transition state by stabilizing the developing negative charge on the electrophile and increasing its electrophilicity.

Computational and spectroscopic studies on related thiourea derivatives have provided detailed insights into this activation mode. The geometry of the catalyst-substrate complex is crucial for effective catalysis, with a pre-organized conformation of the thiourea being essential for bringing both N-H groups into close proximity with the acceptor atom on the electrophile. This dual hydrogen-bonding motif is a key feature that distinguishes thiourea catalysts and is responsible for their broad applicability in a variety of organic transformations.

Applications in Asymmetric Synthesis and Enantioselective Reactions

A major area where thiourea derivatives have made a significant impact is in asymmetric synthesis. mdpi.com By incorporating a chiral scaffold into the thiourea structure, it is possible to create a chiral environment around the active site. This allows for the catalyst to differentiate between the two enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer of the product in excess.

Chiral bifunctional thiourea catalysts, which contain both a thiourea moiety for electrophile activation and a basic group (such as an amine) for nucleophile activation within the same molecule, have proven to be particularly effective in a wide range of enantioselective reactions. mdpi.combeilstein-journals.org These include Michael additions, aldol (B89426) reactions, Mannich reactions, and various cycloadditions. While there are no specific reports on the use of a chiral version of N-(4-acetylphenyl)-N'-methylthiourea, the principles of bifunctional catalysis could be applied to design such a catalyst for asymmetric transformations. researchgate.net

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.gov Thiourea organocatalysts have been successfully employed in promoting various MCRs. researchgate.net Their ability to activate one of the reactants through hydrogen bonding is key to their effectiveness in these complex transformations.

For example, thiourea catalysts can activate an electrophilic component, facilitating its reaction with a nucleophile, which then participates in subsequent reactions with other components in the reaction mixture. This ability to orchestrate a cascade of bond-forming events makes them valuable tools in the synthesis of diverse and complex molecular architectures. mdpi.com Given its activating potential, N-(4-acetylphenyl)-N'-methylthiourea could potentially catalyze MCRs where one of the components possesses an electrophilic center amenable to hydrogen bond activation.

Development of Synergistic and Bifunctional Catalytic Systems

The concept of synergistic catalysis, where two or more catalysts work in concert to promote a reaction that is not efficiently catalyzed by either catalyst alone, is a rapidly developing area of research. researchgate.net Thiourea derivatives are often used as one of the catalytic partners in such systems. researchgate.net For instance, a thiourea catalyst can act as a Brønsted acid to activate an electrophile, while a metal catalyst or another organocatalyst activates the nucleophile.

Bifunctional catalysts, as mentioned earlier, represent a unimolecular approach to synergistic catalysis. beilstein-journals.org These systems, where the thiourea and another catalytic moiety are covalently linked, offer the advantage of intramolecularity, which can lead to higher efficiency and stereoselectivity. mdpi.comresearchgate.net The development of bifunctional catalysts based on the N-(4-acetylphenyl)-N'-methylthiourea scaffold could lead to novel and effective catalytic systems for a variety of organic transformations.

Emerging Research Directions for N 4 Acetylphenyl N Methyl Thiourea Derivatives

Advanced Derivatization Strategies for Novel Functional Materials

The core structure of N-(4-acetylphenyl)-N'-methyl-thiourea serves as a versatile scaffold for creating a wide array of functional materials. Advanced derivatization strategies focus on modifying specific sites within the molecule—namely the thiourea (B124793) unit, the phenyl ring, and the terminal acetyl group—to tailor the properties of the resulting compounds.

A primary synthesis route for related derivatives involves the reaction of an isothiocyanate with an amine. For instance, N-((4-acetylphenyl)carbamothioyl) derivatives are commonly synthesized by reacting a suitable acyl chloride with potassium thiocyanate (B1210189) to form an acyl isothiocyanate in situ. This intermediate then reacts with 4-aminoacetophenone (4-acetylaniline) to yield the final thiourea derivative. nih.govnih.gov This modular approach allows for significant diversity in the "R" group attached to the thiourea core, enabling the synthesis of large libraries of compounds with varied electronic and steric properties.

Further derivatization can be achieved by targeting the acetyl group. The ketone functionality is a reactive handle for a multitude of organic transformations. For example, chloroacetylation of the amine in 4-aminoacetophenone can produce precursors like N-(4-acetylphenyl)-2-chloroacetamide. researchgate.net This intermediate's acetyl group can then undergo condensation reactions with compounds such as thiosemicarbazide (B42300) to form thiosemicarbazones. researchgate.net These products can subsequently be cyclized to generate complex heterocyclic systems, effectively expanding the structural diversity and potential applications of the original scaffold. researchgate.net The availability of the acetyl group for such modifications is crucial, as it broadens the synthetic scope for creating advanced materials with applications in coordination chemistry and as intermediates for pharmacologically important scaffolds. nih.govmdpi.com

Computational Screening and Rational Design of New Thiourea Analogues

Computational chemistry provides powerful tools for the rational design and screening of new thiourea analogues, accelerating the discovery of molecules with desired properties. Techniques such as Density Functional Theory (DFT) and molecular docking are instrumental in understanding the structural and electronic characteristics of these compounds before committing to laboratory synthesis.

DFT calculations are widely used to analyze the molecular geometry, electronic structure, and reactivity of N-(4-acetylphenyl)-thiourea derivatives. nih.govuokerbala.edu.iq Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap generally implies higher reactivity, which can be a desirable trait for applications in catalysis or materials science. nih.gov For example, studies on related acetylphenyl thiourea compounds have used DFT to predict their reactive nature. nih.govnih.gov

Table 1: DFT-Calculated Parameters for Acetylphenyl-Containing Thiourea Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Finding |

|---|---|---|---|---|

| N-((4-acetylphenyl)carbamothioyl) pivalamide | - | - | Narrow | Predicted to be reactive. nih.gov |

This table is generated based on data from related acetylphenyl derivatives to illustrate the application of computational methods.

Hirshfeld surface analysis is another computational technique that complements experimental data by providing detailed insights into intermolecular interactions within a crystal lattice. This analysis maps non-covalent interactions like hydrogen bonds and van der Waals forces, which govern the supramolecular assembly and crystal packing of the molecules. nih.govnih.gov

Molecular docking simulations are employed to predict the binding affinity and interaction modes of thiourea derivatives with specific biological targets, such as enzymes or DNA. nih.govuokerbala.edu.iqnih.gov These in-silico studies are crucial for designing compounds with potential therapeutic applications by identifying key interactions that contribute to biological activity. nih.govjppres.com By screening virtual libraries of analogues, researchers can prioritize the synthesis of candidates with the highest predicted efficacy.

Integration into Advanced Catalytic Processes and Supramolecular Assemblies

The unique hydrogen-bonding capabilities of the thiourea moiety make N-(4-acetylphenyl)-N'-methyl-thiourea and its derivatives prime candidates for use in organocatalysis and the construction of complex supramolecular structures.

Advanced Catalytic Processes: Thiourea-based organocatalysts are highly effective in a variety of asymmetric reactions. rsc.orgwikipedia.org They function by activating electrophiles, typically carbonyl compounds or imines, through a double hydrogen-bond donation from the two N-H protons of the thiourea group. wikipedia.org This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. Chiral thiourea derivatives are particularly valuable as they can create an asymmetric environment, enabling the synthesis of enantiomerically enriched products. nih.gov

A significant advancement in this area is the development of bifunctional thiourea catalysts. These molecules incorporate a Brønsted basic site, such as a tertiary amine, in addition to the thiourea moiety. researchgate.net This allows for the simultaneous activation of both the nucleophile (via the basic site) and the electrophile (via hydrogen bonding), leading to highly efficient and stereoselective transformations in multicomponent reactions. rsc.orgresearchgate.net The N-(4-acetylphenyl)-N'-methyl-thiourea framework is an ideal platform for designing such bifunctional catalysts.

Supramolecular Assemblies: The ability of thiourea derivatives to form robust and directional hydrogen bonds is fundamental to their use in supramolecular chemistry. mersin.edu.tr The N-H groups act as hydrogen-bond donors, while the sulfur (C=S) and the acetyl oxygen (C=O) atoms can act as acceptors. These interactions, particularly N-H···S and N-H···O hydrogen bonds, guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. nih.govmersin.edu.tr

Research on related aroylthioureas has demonstrated their capacity to form intricate crystal structures stabilized by a network of intermolecular forces. mersin.edu.trresearchgate.net For example, N-(4-acetylphenyl)-N′-(2-nitrobenzoyl)-thiourea has been shown to exhibit selective recognition of mercury ions (Hg²⁺) over other metal ions, highlighting its potential for creating chemosensors and functional supramolecular materials. researchgate.netfigshare.com The interplay of hydrogen bonding and other weak interactions, such as π-π stacking, allows for the precise control of molecular organization, paving the way for the design of novel crystalline materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-acetylphenyl)-N'-methylthiourea, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : React 4-acetylaniline with methyl isothiocyanate in anhydrous acetone under nitrogen, stirring for 2–3 hours at 25–30°C. Monitor completion via TLC (hexane:ethyl acetate 3:1). Purify via recrystallization from methanol/dichloromethane .

- Route 2 : Condense 4-acetylaniline with methylamine and thiophosgene in a two-step process, isolating intermediates under acidic conditions (pH 4–5). Optimize yield by controlling stoichiometry (1:1.2 molar ratio of amine to isothiocyanate) and using catalytic triethylamine .

Q. What spectroscopic and crystallographic techniques are essential for characterizing thiourea derivatives?

- Spectroscopy :

- FT-IR : Identify thiourea functional groups (C=S, N-H) and acetyl C=O (~1680 cm⁻¹) .

- NMR : Use ¹³C NMR to confirm substitution patterns (e.g., acetyl carbon at ~200 ppm, thiocarbonyl at ~180 ppm) .

Q. How does the acetyl group influence the chemical reactivity of N-(4-acetylphenyl)-N'-methylthiourea?

- The acetyl group enhances electrophilicity at the carbonyl carbon, enabling nucleophilic additions (e.g., oxime or hydrazone formation) . It also stabilizes intramolecular hydrogen bonds (e.g., N-H···O=C), affecting tautomerism and acidity of thiourea NH protons (pKa ~8–10) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reaction mechanisms of this thiourea derivative?

- DFT Applications :

- Optimize geometry using B3LYP/6-31G(d) basis sets. Compare calculated bond lengths (e.g., C=S: ~1.68 Å) with experimental SXRD data to validate models .

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the thiocarbonyl sulfur often acts as a nucleophilic center .

Q. What strategies resolve contradictions in spectroscopic data interpretation for thiourea derivatives?

- Case Study : Discrepancies in NH proton chemical shifts may arise from solvent polarity or hydrogen bonding. Use variable-temperature NMR to distinguish dynamic effects (e.g., tautomerism) .

- Cross-Validation : Combine Raman spectroscopy (C=S stretch at ~700 cm⁻¹) with XPS (S 2p binding energy ~163 eV) to confirm thiourea group integrity .

Q. How does N-(4-acetylphenyl)-N'-methylthiourea interact with biological targets (e.g., enzymes or DNA)?

- In Vitro Assays :

- Enzyme Inhibition : Test urease inhibition via modified Weatherburn method. IC₅₀ values correlate with thiourea’s metal-chelating ability (e.g., binding Ni²⁺ in urease active sites) .

- DNA Binding : Use UV-Vis titration (hypochromism at 260 nm) and ethidium bromide displacement assays to assess intercalation or groove binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.